1-Phenylcyclohexanecarbonitrile

Sigma-1 receptor pharmacology Medicinal chemistry CNS drug discovery

1-Phenylcyclohexanecarbonitrile (CAS 2201-23-2; synonym: 1-phenylcyclohexane-1-carbonitrile) is a nitrile-substituted cyclohexane derivative bearing a phenyl group at the 1-position, with molecular formula C13H15N and a molecular weight of 185.26 g/mol. The compound exists as a colorless to light yellow to light orange clear liquid at room temperature, with a density of 1.01–1.03 g/mL, a boiling point of 141 °C at 7 mmHg, and a refractive index of 1.5332–1.5352.

Molecular Formula C13H15N
Molecular Weight 185.26 g/mol
CAS No. 2201-23-2
Cat. No. B1583788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylcyclohexanecarbonitrile
CAS2201-23-2
Molecular FormulaC13H15N
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C#N)C2=CC=CC=C2
InChIInChI=1S/C13H15N/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-10H2
InChIKeyAUXIEQKHXAYAHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylcyclohexanecarbonitrile CAS 2201-23-2: Structural Identity, Physicochemical Baseline, and Verified Purity Standards for Research Procurement


1-Phenylcyclohexanecarbonitrile (CAS 2201-23-2; synonym: 1-phenylcyclohexane-1-carbonitrile) is a nitrile-substituted cyclohexane derivative bearing a phenyl group at the 1-position, with molecular formula C13H15N and a molecular weight of 185.26 g/mol [1]. The compound exists as a colorless to light yellow to light orange clear liquid at room temperature, with a density of 1.01–1.03 g/mL, a boiling point of 141 °C at 7 mmHg, and a refractive index of 1.5332–1.5352 . Commercially available grades include ≥97.0% purity (GC) with NMR structural confirmation, as well as 98+% specifications from multiple certified suppliers . The computed XLogP3-AA value is 3.5, indicating moderate lipophilicity suitable for organic-phase reactions [1].

Why Generic Substitution Fails: 1-Phenylcyclohexanecarbonitrile Cannot Be Interchanged with 4-Oxo or 4-Hydroxy Analogs Without Compromising Synthetic Outcomes


Generic substitution of 1-phenylcyclohexanecarbonitrile with structurally related cyclohexanecarbonitrile analogs (e.g., 4-oxo-1-phenylcyclohexanecarbonitrile, CAS 25115-74-6; cis-4-hydroxy-1-phenylcyclohexanecarbonitrile, CAS 38289-22-4) introduces substantive changes in physical state, hydrogen-bonding capacity, molecular weight, and lipophilicity that fundamentally alter reaction compatibility and downstream purification requirements. The 4-oxo analog is a solid (melting point 114–119 °C) versus the target compound's liquid state, while the 4-hydroxy analog introduces a hydrogen bond donor absent in the parent nitrile, thereby modifying solubility profiles and chromatographic behavior [1]. Moreover, the target compound serves as the essential synthetic precursor to the selective σ1 agonist PRE-084 (Ki σ1 = 2.2 nM) and to 1-phenylcyclohexylamine (PCA)-derived pharmacophores; substitution with ketone- or hydroxyl-bearing analogs abrogates this synthetic utility entirely [2].

Quantitative Differentiation Evidence for 1-Phenylcyclohexanecarbonitrile (CAS 2201-23-2) Against Closest Analogs


Synthetic Utility as Exclusive Nitrile Precursor to PRE-084: σ1 Receptor Affinity Comparison

1-Phenylcyclohexanecarbonitrile is the direct synthetic precursor to PRE-084 (2-(4-morpholinyl)ethyl 1-phenylcyclohexanecarboxylate), a validated, highly selective σ1 receptor agonist. PRE-084 exhibits a σ1 Ki of 2.2 nM versus a σ2 Ki of 13,091 nM, representing a >5,900-fold selectivity ratio [1]. This selectivity profile depends entirely on the intact 1-phenylcyclohexane scaffold; substitution with 4-oxo or 4-hydroxy analogs yields compounds with fundamentally divergent receptor interaction profiles (e.g., 4-cyano-4-phenylcyclohexanone acts as a serotonin/dopamine/norepinephrine reuptake inhibitor rather than a σ1 agonist) [2].

Sigma-1 receptor pharmacology Medicinal chemistry CNS drug discovery Neuroprotection

Physicochemical State and Hydrogen-Bonding Capacity Versus 4-Oxo-1-phenylcyclohexanecarbonitrile

1-Phenylcyclohexanecarbonitrile (CAS 2201-23-2) exists as a liquid at ambient temperature (20 °C) with zero hydrogen bond donors (HBD = 0) and one hydrogen bond acceptor (HBA = 1), as computed by Cactvs [1]. In direct physicochemical contrast, the 4-oxo analog (4-oxo-1-phenylcyclohexanecarbonitrile, CAS 25115-74-6) is a solid with a melting point of 112–119 °C, higher molecular weight (199.25 vs. 185.26 g/mol), and an additional hydrogen bond acceptor at the ketone carbonyl [2][3]. These differences produce quantifiably distinct behavior: the liquid target compound is directly compatible with neat-phase reactions and non-polar solvent systems, whereas the solid 4-oxo analog requires dissolution and introduces polarity-altering carbonyl interactions.

Organic synthesis Reaction medium compatibility Chromatographic separation Formulation

Lipophilicity (LogP) and Chromatographic Retention: Differentiation from Polar Analogs

1-Phenylcyclohexanecarbonitrile exhibits a computed XLogP3-AA value of 3.5 [1] and a reported LogP of 3.37 [2], placing it in a moderately lipophilic range. In contrast, the 4-hydroxy analog (cis-4-hydroxy-1-phenylcyclohexanecarbonitrile, CAS 38289-22-4) introduces a hydroxyl group that substantially reduces LogP (estimated reduction of approximately 0.8–1.2 log units based on the Hansch-Leo fragmental constant for aliphatic –OH substitution) and introduces hydrogen-bonding capacity (HBD = 1) that alters reverse-phase HPLC retention. This lipophilicity difference is experimentally validated in preparative separation contexts: 1-phenylcyclohexanecarbonitrile is resolvable on Newcrom R1 reverse-phase columns using acetonitrile/water/phosphoric acid mobile phases, a method that would require re-optimization for the more polar hydroxy analog [2].

Analytical chemistry HPLC method development Purification ADME prediction

Dichroic and Birefringent Optical Properties: Functional Differentiation for Materials Science Applications

1-Phenylcyclohexanecarbonitrile is characterized as a dichroic compound with demonstrated utility in optical systems. It has been shown to modulate the polymer film and liquid crystal composition of cellulose acetate, leading to improved optical properties, and exhibits the capacity to orient light, making it suitable as a model system for birefringence studies . This functional optical behavior is not reported for the 4-oxo analog (CAS 25115-74-6), which lacks the requisite combination of molecular anisotropy and polarizability tensor alignment, nor for the 4-hydroxy analog (CAS 38289-22-4), whose hydrogen-bonding capacity would disrupt liquid crystalline order.

Liquid crystal technology Optical materials Polymer film modulation Birefringence modeling

Synthesis Yield Benchmarks from Phenylacetonitrile: Validated Route Efficiency Data

1-Phenylcyclohexanecarbonitrile is synthesized from phenylacetonitrile (benzeneacetonitrile) via alkylation with 1,5-dibromopentane under sodium hydride-mediated conditions. Two validated protocols provide quantifiable yield benchmarks: a DMSO-based method using NaH (2.5 equiv) at 0 °C yields 65.76% after silica gel column chromatography (hexane eluent) [1]; an optimized DMF-based method using NaH (5.0 equiv relative to substrate) at 0 °C followed by room-temperature reaction yields 89.5% [1][2]. These yields establish the compound as a synthetically accessible intermediate with scalable preparation protocols documented in peer-reviewed patent literature (CN113061098, 2021) [2].

Process chemistry Scale-up synthesis Yield optimization Route selection

Safety and Handling Classification: Acute Toxicity Profile Informing Procurement and Storage Decisions

1-Phenylcyclohexanecarbonitrile carries a GHS hazard classification of H301 (toxic if swallowed) with 97.6% confidence as aggregated from vendor SDS sources, and is assigned UN 3276 (nitriles, toxic, liquid, n.o.s.), Class 6.1, Packing Group III for transport [1]. The compound's flash point is 121 °C, and storage is recommended at room temperature in a sealed, dry environment, with additional vendor guidance suggesting cool and dark conditions below 15 °C for long-term stability . These classifications differ from those of structurally related analogs: 4-oxo-1-phenylcyclohexanecarbonitrile (solid, mp 112–119 °C) presents distinct storage and handling requirements due to its solid physical state and different hazard profile.

Laboratory safety GHS classification Hazard assessment Regulatory compliance

Validated Application Scenarios for 1-Phenylcyclohexanecarbonitrile (CAS 2201-23-2) Derived from Quantitative Differentiation Evidence


Synthesis of PRE-084 and σ1 Receptor-Targeted Pharmacophores for CNS Drug Discovery

1-Phenylcyclohexanecarbonitrile serves as the exclusive nitrile precursor for PRE-084, a σ1-selective agonist with Ki σ1 = 2.2 nM and >5,900-fold selectivity over σ2 receptors [1]. Research programs investigating σ1-mediated neuroprotection, nootropic effects, or antidepressant mechanisms must source this specific nitrile intermediate. Procurement of alternative cyclohexanecarbonitrile analogs (e.g., 4-oxo or 4-hydroxy derivatives) yields compounds with divergent pharmacological profiles—the 4-oxo analog produces monoamine reuptake inhibitors rather than σ1 agonists —rendering them unsuitable for σ1-targeted research.

Liquid Crystal and Optical Materials Research Requiring Dichroic and Birefringent Functionality

1-Phenylcyclohexanecarbonitrile is documented as a dichroic compound capable of modulating polymer film and liquid crystal compositions (specifically cellulose acetate) and orienting light for birefringence studies . This functional optical behavior is unique to the parent nitrile structure among its immediate analogs; the 4-oxo and 4-hydroxy derivatives lack reported dichroic or liquid-crystal-modulating properties. Materials science laboratories investigating anisotropic optical materials or liquid crystal formulations must specify CAS 2201-23-2 to obtain the required functional characteristics.

Preparative-Scale Organic Synthesis Requiring Established High-Yield Alkylation Protocols

For process chemistry and scale-up applications, 1-phenylcyclohexanecarbonitrile offers validated synthetic routes from phenylacetonitrile with documented yields ranging from 65.76% to 89.5%, depending on solvent system and reaction optimization [2][3]. The patent literature (CN113061098, 2021) provides detailed, reproducible protocols suitable for multi-gram to kilogram preparation. These established yield benchmarks enable accurate cost-of-goods modeling and process feasibility assessment that is not available for less-characterized analog compounds.

Analytical Method Development and Impurity Profiling Using Validated HPLC Conditions

1-Phenylcyclohexanecarbonitrile has been characterized on Newcrom R1 reverse-phase HPLC columns using a validated mobile phase of acetonitrile/water/phosphoric acid, with mass spectrometry-compatible substitution using formic acid [4]. The method is scalable for preparative impurity isolation and suitable for pharmacokinetic sample analysis. The compound's LogP of 3.37 and lack of hydrogen bond donors provide predictable retention behavior that would be altered if the 4-hydroxy analog (HBD = 1, reduced LogP) were substituted, necessitating method revalidation.

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